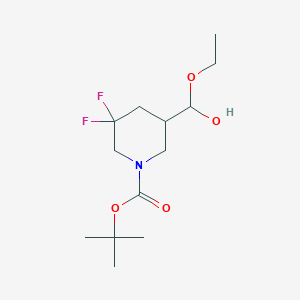
tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
Vue d'ensemble
Description
The compound “tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate” is an organic compound containing a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted with a tert-butyl group, an ethoxy(hydroxy)methyl group, and a carboxylate group. The presence of two fluorine atoms indicates that the compound is a difluorinated derivative .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the difluoro group, and the attachment of the tert-butyl, ethoxy(hydroxy)methyl, and carboxylate groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, which imparts a cyclic structure to the molecule. The difluoro group would add electronegativity, while the tert-butyl group would add bulkiness. The ethoxy(hydroxy)methyl group and the carboxylate group would introduce polar characteristics to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylate group could participate in acid-base reactions, while the ethoxy(hydroxy)methyl group could be involved in nucleophilic substitutions or eliminations. The difluoro group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carboxylate and the ethoxy(hydroxy)methyl group would likely make it somewhat polar, affecting its solubility in different solvents. The bulky tert-butyl group could influence its boiling and melting points .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Çolak et al. (2021) demonstrated the synthesis and characterization of compounds derived from tert-butyl piperidine carboxylates, highlighting their potential in developing new chemical entities. The compounds were analyzed using various spectroscopic methods, including FTIR and NMR, and their molecular structures were elucidated via X-ray crystallographic analysis, revealing intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Stereoselective Synthesis
- Purkayastha et al. (2010) reported on the stereoselective synthesis of pipecolic acid derivatives, starting from tert-butyl piperidine carboxylates. This process demonstrated the vinylfluoro group's role as an acetonyl cation equivalent in acid-catalyzed hydrolysis (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Intermediate in Synthesis of Biologically Active Compounds
- The work of Chen Xin-zhi (2011) focused on tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate as a key intermediate in synthesizing Jak3 inhibitors. This study provided an efficient synthesis method for this compound, emphasizing its significance in drug development (Chen Xin-zhi, 2011).
Safety And Hazards
As with any chemical compound, handling “tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties, but could include flammability, reactivity, and potential health hazards upon exposure .
Orientations Futures
The future research directions for this compound would depend on its intended applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
tert-butyl 5-[ethoxy(hydroxy)methyl]-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFYIORVMUYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)
![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)
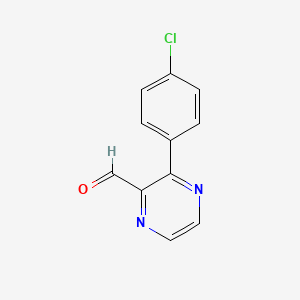
![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)

![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)
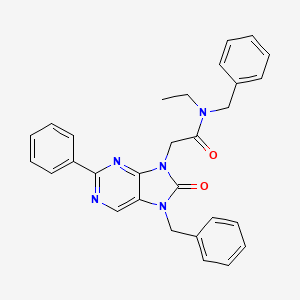
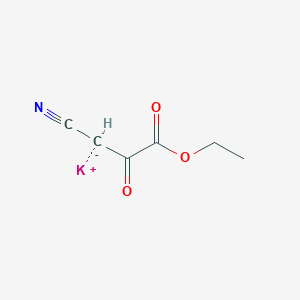

![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)

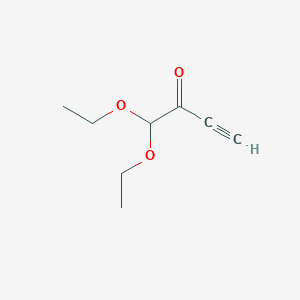
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)